BW-A 4C

Description

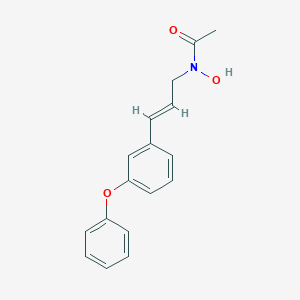

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-N-[(E)-3-(3-phenoxyphenyl)prop-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-14(19)18(20)12-6-8-15-7-5-11-17(13-15)21-16-9-3-2-4-10-16/h2-11,13,20H,12H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUDWZXMLMKPNN-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC=CC1=CC(=CC=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106328-57-8, 112504-68-4 | |

| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetohydroxamine acid, N-(E)-3-(3-phenoxyphenyl)prop-2-enyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112504684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK4N9HRN7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Bw a 4c Activity

Molecular Basis of 5-Lipoxygenase Enzyme Inhibition by BW-A 4C

This compound functions as an iron-ligand inhibitor of 5-lipoxygenase, a key enzyme in the initiation of leukotriene biosynthesis frontiersin.orgwikipedia.org.

Ligand-Enzyme Interaction and Active Site Chelation

As an acetohydroxamic acid, this compound inhibits 5-LO by chelating the central non-heme iron atom located within the enzyme's active site ontosight.aifrontiersin.orgwikipedia.org. This chelation is a critical aspect of its inhibitory mechanism, where the hydroxamic acid moiety forms a stable complex with the iron, thereby disrupting the enzyme's catalytic cycle frontiersin.org. This compound is expected to bind directly to the active site of 5-LO.

Influence on Enzyme Redox State

Beyond direct chelation, this compound influences the redox state of the active site iron. It suppresses 5-LO enzyme activity by stabilizing the ferrous (Fe2+) oxidated state of the iron atom wikipedia.org. Iron-ligand inhibitors, including this compound, are known to exert weak reducing properties, contributing to this stabilization frontiersin.org. This stabilization prevents the iron from cycling through the necessary redox states required for the enzyme's catalytic function, which involves the dioxygenation of arachidonic acid frontiersin.orgwikipedia.org.

Specificity Profile Against 5-Lipoxygenase Isoforms

This compound demonstrates a notable specificity for 5-lipoxygenase. It is characterized as a specific and potent arachidonate (B1239269) 5-lipoxygenase inhibitor ontosight.aiacs.org. Studies have shown that this compound selectively inhibits the formation of leukotriene B4 without significantly affecting the synthesis of other eicosanoids, such as prostaglandin (B15479496) E2 or thromboxane (B8750289) B2 chinesechemsoc.orgpatsnap.comfrontiersin.orgctdbase.org. This selectivity underscores its targeted action within the arachidonic acid cascade. Furthermore, unlike some other lipoxygenase isoforms, human 5-LOX does not oxygenate certain endocannabinoids like anandamide, highlighting inherent substrate specificities that this compound's inhibitory action aligns with.

Impact on Arachidonic Acid Metabolite Pathways

The primary impact of this compound on arachidonic acid metabolite pathways stems from its direct inhibition of 5-lipoxygenase, the pivotal enzyme in leukotriene biosynthesis acs.org.

Regulation of Leukotriene Biosynthesis

Table 1: Inhibitory Concentration (IC50) Values of this compound for 5-Lipoxygenase

| Target/Assay Type | IC50 Value (µM) | Reference |

| 5-LOX (general) | 0.1–0.5 | ontosight.ai |

| 5-LOX (intact cells, HL-60) | 0.05 | |

| 5-LOX (homogenates, HL-60) | 0.15 |

Inhibition of Leukotriene B4 Formation

A key aspect of this compound's activity is its potent and selective inhibition of leukotriene B4 (LTB4) formation chinesechemsoc.orgpatsnap.comfrontiersin.orgctdbase.org. LTB4 is a significant pro-inflammatory and chemotactic lipid mediator derived from the 5-LO pathway. This compound has been shown to reduce LTB4 formation in a dose-dependent manner chinesechemsoc.orgpatsnap.comfrontiersin.orgctdbase.org. In studies involving inflamed colonic resection tissue from patients with ulcerative colitis, this compound demonstrated a particularly low IC50 value for inhibiting LTB4 formation, highlighting its potency in relevant biological systems chinesechemsoc.orgpatsnap.comfrontiersin.orgctdbase.org. The inhibitory effect of this compound on LTB4 synthesis has been further substantiated by observations where exogenous LTB4 could almost completely reverse the inhibitory actions of this compound on processes such as DNA synthesis in chronic B lymphocytic leukemia (B-CLL) cells, confirming the direct link between this compound's action and LTB4 production acs.org. Furthermore, this compound resulted in a complete diminution of 5-LOX product formation, which includes LTB4.

Table 2: Inhibitory Concentration (IC50) Value of this compound for Leukotriene B4 Formation

| Target/Tissue Type | IC50 Value (µmol/l) | Reference |

| LTB4 formation (inflamed colonic resection tissue) | 0.03 | chinesechemsoc.orgpatsnap.comfrontiersin.orgctdbase.org |

Modulation of Other Leukotriene Species

This compound functions as a potent and specific inhibitor of 5-lipoxygenase (5-LO), a pivotal enzyme in the biosynthesis of leukotrienes (LTs) wikipedia.orgnih.govnih.gov. The 5-LO enzyme initiates the conversion of arachidonic acid into leukotriene A4 (LTA4), which subsequently undergoes enzymatic transformations to yield various leukotriene species, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) nih.govguidetopharmacology.org. By directly inhibiting 5-LO, this compound effectively curtails the synthesis of these downstream pro-inflammatory mediators nih.govnih.gov.

Research findings demonstrate that this compound inhibits 5-LO product formation, encompassing LTB4 and 5-HETE peptidesciences.com. The inhibitory action of this compound on cellular processes, such as DNA synthesis and antigen expression in B-CLL cells, is significantly reversed by the addition of exogenous LTB4, underscoring its mechanism of action through the suppression of LTB4 synthesis wikipedia.orgnih.gov. Furthermore, this compound has been shown to reduce the proliferation of chronic myeloid leukemia (CML) cells in a dose-dependent manner, a context where increased LTC4 production has been noted, indicating its role in modulating cysteinyl leukotriene pathways by inhibiting their synthesis wikipedia.org.

Interactions with Prostaglandin Synthesis and Transport

Beyond its primary role in leukotriene inhibition, this compound also exhibits significant interactions with prostaglandin pathways, specifically affecting prostaglandin E2 (PGE2) release and transport mechanisms.

Suppression of Prostaglandin E2 Release

This compound has been shown to interfere with the release of prostaglandin E2 (PGE2) from various cytokine-stimulated cell lines, including HeLa, A549 lung cancer, and HCA-7 colon carcinoma cells, as well as in bacterial lipopolysaccharide (LPS)-triggered human whole blood wikipedia.orgpeptidesciences.comidrblab.netr-project.org. The potency of this compound in inhibiting PGE2 release is comparable to its leukotriene inhibitory activities, with reported IC50 values ranging from 0.1 to 9.1 µM wikipedia.orgpeptidesciences.comr-project.org.

Crucially, investigations into the underlying mechanism indicate that this suppression of PGE2 release is not attributed to the inhibition of enzymes involved in prostaglandin synthesis or the liberation of arachidonic acid, the substrate for prostaglandin formation wikipedia.orgpeptidesciences.comr-project.org.

Targeting of Prostaglandin Export Mechanisms (e.g., MRP-4)

Instead of affecting prostaglandin synthesis, this compound's impact on PGE2 levels is primarily mediated by its interference with prostaglandin export mechanisms. Studies have observed an accumulation of intracellular PGE2 in cells treated with this compound, suggesting that the compound inhibits the efflux of PGE2 from the cell wikipedia.orgpeptidesciences.comr-project.org.

Further research has identified the ATP-binding cassette transporter multidrug resistance protein 4 (MRP-4) as a target of this compound. This transporter is implicated in the export of prostaglandins (B1171923), and its modulation by this compound contributes significantly to the observed inhibition of PGE2 release wikipedia.orgpeptidesciences.comr-project.org.

Table 1: Influence of this compound on PGE2 Release and Intracellular Accumulation

| Cell Type/Model | Effect on Extracellular PGE2 Release | Effect on Intracellular PGE2 | Proposed Mechanism | Reference |

| HeLa cells (cytokine-stimulated) | Inhibited (IC50 0.1–9.1 µM) | Accumulation | Inhibition of export | wikipedia.orgpeptidesciences.comr-project.org |

| A549 cells (cytokine-stimulated) | Inhibited (IC50 0.1–9.1 µM) | Not explicitly stated, implied export inhibition | Inhibition of export | wikipedia.orgpeptidesciences.comr-project.org |

| HCA-7 cells (cytokine-stimulated) | Inhibited (IC50 0.1–9.1 µM) | Not explicitly stated, implied export inhibition | Inhibition of export | wikipedia.orgpeptidesciences.comr-project.org |

| Human whole blood (LPS-triggered) | Concentration-dependent inhibition | Not explicitly stated, implied export inhibition | Inhibition of export | wikipedia.orgpeptidesciences.comr-project.org |

Influence on Alternative Lipoxygenase Pathways (e.g., 12-LO, 15-LO)

This compound is characterized as a selective 5-lipoxygenase inhibitor wikipedia.orgnih.gov. Studies investigating its specificity have demonstrated that this compound exhibits minimal activity against related lipoxygenase enzymes, including 12-lipoxygenase (12-LO) from human platelets and 15-lipoxygenase (15-LO) from soybean. This selectivity highlights that while 5-LO is a critical enzyme in the formation of lipoxins through interaction with 12-LO or 15-LO, this compound's direct influence is primarily confined to the 5-LO pathway, with little direct impact on the activities of 12-LO or 15-LO.

Role of 5-Lipoxygenase Activating Protein (FLAP) in this compound Efficacy

The 5-lipoxygenase activating protein (FLAP) is an 18 kDa membrane-bound protein essential for cellular leukotriene biosynthesis, facilitating the interaction of 5-LO with its substrate, arachidonic acid. While FLAP inhibitors, such as MK-886, exert their effects by interfering with the availability of arachidonic acid to 5-LO, this compound operates through a distinct mechanism.

This compound is classified as a direct 5-LO inhibitor, specifically an iron-ligand type inhibitor. Its mechanism involves chelating the central iron atom within the 5-LO enzyme and/or stabilizing its ferrous state, thereby directly suppressing enzyme activity wikipedia.orgpeptidesciences.com.

Table 2: Comparative Efficacy of this compound and MK-886 on Cellular Responses

| Compound | Target | Effect on GM-CSF-induced Neutrophil Survival (IC50) | Effect on CD40-induced DNA Synthesis in B-CLL cells | Reference |

| This compound | 5-LO | 182.0 nM nih.gov | Markedly inhibited (significant effect at 10 nM) wikipedia.orgnih.gov | wikipedia.orgnih.govnih.gov |

| MK-886 | FLAP | 63.1 nM nih.gov | Markedly inhibited (significant effect at 100 nM) wikipedia.orgnih.gov | wikipedia.orgnih.govnih.gov |

In Vitro Pharmacological Profiling and Cellular Effects of Bw a 4c

Concentration-Dependent Inhibition of 5-Lipoxygenase Activity in Cell-Based Assays

BW-A 4C is classified as an iron-ligand inhibitor of 5-lipoxygenase (5-LO), an enzyme pivotal in the biosynthesis of leukotrienes. frontiersin.org Its mechanism of action involves the chelation of the central iron atom within the enzyme, which is crucial for its catalytic activity. frontiersin.org

Studies have demonstrated that this compound exerts a concentration-dependent inhibitory effect on 5-lipoxygenase activity in various cell-based assays. In a study involving Capan-2 pancreatic cancer cells, which express 5-LO, this compound was shown to effectively inhibit the enzyme's function. nih.gov The inhibitory potency of this compound has been quantified in different experimental settings. For instance, in one study, the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, was determined for this compound. nih.gov

The following table summarizes the inhibitory activity of this compound on 5-lipoxygenase:

| Parameter | Value | Cell Type/Assay Condition |

| Mechanism of Action | Iron-ligand inhibitor | - |

| IC50 (BrdU Incorporation) | 23 µM | Capan-2 pancreatic cancer cells |

| IC50 (Neutrophil Survival) | 182.0 nM | GM-CSF-induced human neutrophils |

This table is interactive. Click on the headers to sort the data.

Effects on Cellular Proliferation and DNA Synthesis

The 5-lipoxygenase pathway has been implicated in the proliferation and survival of various cancer cells. aacrjournals.orgoup.com Inhibition of this pathway is therefore a subject of interest in oncology research.

Studies in Malignant Hematopoietic Cell Lines

While direct studies focusing solely on the effect of this compound on the proliferation and DNA synthesis of malignant hematopoietic cell lines are not extensively detailed in the available literature, the broader role of 5-lipoxygenase in these cells is recognized. The 5-LO pathway is considered to be involved in the development and progression of certain hematological malignancies. oup.com Pharmacological inhibition of 5-LO has been shown to suppress tumor cell growth by inducing cell cycle arrest and triggering cell death in various cancer models. aacrjournals.org

Analysis in Various Carcinoma Cell Lines

Research has provided more specific insights into the effects of this compound on carcinoma cell lines. A study on Capan-2 pancreatic cancer cells demonstrated that this compound has anti-proliferative effects. nih.gov This was quantified by measuring the incorporation of bromodeoxyuridine (BrdU), a synthetic nucleoside that is an analog of thymidine (B127349) and is incorporated into newly synthesized DNA during cell proliferation.

The key findings from this research are presented in the table below:

| Cell Line | Assay | Compound | Effect | IC50 Value |

| Capan-2 | BrdU Incorporation (DNA Synthesis) | This compound | Concentration-dependent decrease | 23 µM |

This table is interactive. Users can filter and sort the data presented.

These findings indicate that this compound can significantly inhibit DNA synthesis in Capan-2 pancreatic cancer cells, suggesting its potential to interfere with the proliferation of these cells. nih.gov

Modulation of Cellular Differentiation and Apoptosis Induction

The regulation of cell survival and programmed cell death (apoptosis) is a critical area of research, particularly in the context of inflammatory and cancerous conditions.

Reversal of Neutrophil Survival

Neutrophils are a type of white blood cell that play a crucial role in the immune system. The prolongation of their survival at sites of inflammation can contribute to tissue damage. Research has shown that the 5-lipoxygenase pathway is involved in regulating neutrophil survival.

A key study investigated the ability of this compound to reverse the survival of human neutrophils that was induced by granulocyte-macrophage colony-stimulating factor (GM-CSF) and dexamethasone (B1670325) (DEX). The results demonstrated that this compound abolished the pro-survival effects of these agents in a concentration-dependent manner. nih.gov

The following table details the effect of this compound on neutrophil survival:

| Condition | Compound | Effect | IC50 Value |

| GM-CSF-induced neutrophil survival | This compound | Abolished survival in a concentration-dependent manner | 182.0 nM |

| DEX-induced neutrophil survival | This compound | Abolished survival | Not specified |

This interactive table allows for a clear overview of the experimental results.

This study highlights the role of this compound in promoting the apoptosis of neutrophils, which is a crucial mechanism for the resolution of inflammation. nih.gov

Regulation of Cellular Gene and Protein Expression by this compound

The effects of 5-lipoxygenase inhibitors on cellular processes are often mediated through the regulation of gene and protein expression. While direct and comprehensive studies on the global gene and protein expression changes induced specifically by this compound are limited, research on 5-LOX inhibitors as a class provides valuable insights.

Inhibition of the 5-lipoxygenase pathway can impact key signaling pathways that are integral to the regulation of gene expression, such as the NF-κB, PI3K/Akt, and MAPK pathways. oup.com These pathways control the expression of a multitude of genes involved in cell proliferation, survival, and inflammation.

Furthermore, some studies have indicated that 5-LOX inhibitors can modulate the expression of specific oncogenes. For instance, in prostate cancer cells, inhibition of 5-LO has been shown to suppress the protein level and activity of c-Myc, a transcription factor that plays a central role in cell growth and proliferation. nih.gov Additionally, in prostate cancer stem cells, 5-LOX inhibition has been linked to a decrease in the protein levels and transcriptional activities of Nanog and c-Myc, which are crucial for maintaining stemness.

It is important to note that a study investigating the effects of several 5-LO inhibitors, including this compound, on cytokine-stimulated HeLa cells found that these inhibitors did not influence the expression of several enzymes involved in prostaglandin (B15479496) E2 biosynthesis, such as cPLA₂α, COX-2, and mPGES-1. This suggests that the regulatory effects of these inhibitors on gene and protein expression may be specific to certain pathways and cell types.

Studies in Primary Cells (e.g., Polymorphonuclear Leukocytes)

The in vitro effects of this compound have been investigated in various primary cells, with a notable focus on polymorphonuclear leukocytes (PMNs), particularly neutrophils. These studies highlight its role as a potent inhibitor of the 5-lipoxygenase (5-LO) pathway, which is crucial in the synthesis of pro-inflammatory leukotrienes.

Research on human polymorphonuclear leukocytes has demonstrated that this compound effectively suppresses the formation of 5-LO products. patsnap.com In neutrophils stimulated with the calcium ionophore A23187, pre-incubation with this compound led to the complete elimination of 5-lipoxygenase products, including 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4). d-nb.info The inhibitory concentration (IC50) of this compound for 5-LO activity in intact neutrophils stimulated with A23187 has been reported to be 0.16 µM. researchgate.net

Further studies have explored the impact of this compound on neutrophil survival and function. The compound has been shown to reverse the anti-apoptotic effects of certain inflammatory mediators. Specifically, this compound abolishes the survival of neutrophils induced by both granulocyte-macrophage colony-stimulating factor (GM-CSF) and dexamethasone. atsjournals.orgatsjournals.org This effect is achieved through the inhibition of the 5-LO pathway. atsjournals.org In the case of GM-CSF-induced neutrophil survival, this compound exhibited a concentration-dependent inhibition with an IC50 value of 182.0 nM. atsjournals.orgatsjournals.org

Beyond its direct effects on leukotriene synthesis and cell survival, this compound has been observed to influence neutrophil trafficking. In one study, it caused a significant reduction in the transient fall of circulating neutrophils induced by platelet-activating factor (PAF). ucl.ac.uk However, this compound did not appear to affect the translocation of the 5-LO enzyme from the cytosol to the nucleus in ionophore-stimulated neutrophils, suggesting its mechanism of action is focused on direct enzyme inhibition rather than altering intracellular enzyme localization. nih.gov

In addition to its well-documented effects on PMNs, this compound has demonstrated activity in other primary cell types. In studies using primary murine adenocarcinoma cells, this compound was found to be a potent inhibitor of cell growth, with an IC50 value of less than 10 µM. nih.gov In these cancer cells, this compound not only inhibited 5-HETE production but also caused a decrease in the formation of 12-HETE. nih.gov

The following tables summarize the key inhibitory concentrations of this compound observed in primary cell studies.

Table 1: IC50 Values of this compound on Neutrophil Functions

| Parameter | Cell Type | Stimulant | IC50 Value |

|---|---|---|---|

| 5-Lipoxygenase Activity | Human Neutrophils | A23187 | 0.16 µM researchgate.net |

| Reversal of Cell Survival | Human Neutrophils | GM-CSF | 182.0 nM atsjournals.orgatsjournals.org |

Table 2: IC50 Value of this compound on Cancer Cell Growth

| Parameter | Cell Type | IC50 Value |

|---|---|---|

| Inhibition of Cell Growth | Murine Adenocarcinoma Cells | < 10 µM nih.gov |

In Vivo Efficacy and Translational Research Applications of Bw a 4c

Research in Inflammatory Disease Models

BW-A 4C has been explored for its anti-inflammatory properties, specifically in models of gastrointestinal inflammation.

Research has demonstrated that this compound is a potent and selective inhibitor of leukotriene B4 (LTB4) synthesis in colonic tissue derived from patients with ulcerative colitis wikipedia.org. The in vitro formation of LTB4 from colorectal biopsy specimens, stimulated with calcium ionophore A23187, correlated with the degree of mucosal inflammation and neutrophil infiltration wikipedia.org. This compound dose-dependently reduced LTB4 formation, with an inhibitory concentration 50% (IC50) of 0.03 µmol/l in inflamed colonic resection tissue from colitic patients, demonstrating higher potency compared to nordihydroguaiaretic acid (NDGA), which had an IC50 of 0.8 µmol/l wikipedia.org. This suggests this compound could be a promising therapeutic agent for ulcerative colitis by targeting LTB4 synthesis. wikipedia.org

Table 1: Inhibition of LTB4 Formation in Inflamed Colonic Tissue

| Compound | IC50 (µmol/l) |

| This compound | 0.03 |

| NDGA | 0.8 |

No direct research findings focusing on the in vivo efficacy or translational research applications of this compound specifically in respiratory inflammation models, such as Chronic Obstructive Pulmonary Disease (COPD), were identified in the available literature.

Research in Oncological Models

This compound has shown inhibitory effects on tumor growth and proliferative activity in various cancer models.

In vivo studies have shown that this compound effectively inhibits the growth of murine adenocarcinomas (MACs), specifically MAC26 and MAC16 tumors nih.gov. This inhibitory effect was observed at dose levels ranging from 5 to 25 mg kg-1 (b.d.) nih.gov. In vitro, this compound was identified as a relatively potent inhibitor of MAC growth, with IC50 values below 10 microM nih.gov. The compound's mechanism of action in these models involves a decrease in the production of 5-hydroxyeicosatetraenoic acid (5-HETE) and 12-hydroxyeicosatetraenoic acid (12-HETE) nih.gov. The inhibition of cell growth by this compound may stem from an imbalance in arachidonic acid metabolism across the 5-, 12-, and 15-lipoxygenase pathways nih.gov. Furthermore, this compound effectively inhibited growth stimulation induced by polyunsaturated fatty acids like arachidonic acid (AA) and linoleic acid (LA) in murine colon adenocarcinoma cell lines (MAC26 and MAC13), suggesting that metabolism of these fatty acids through the lipoxygenase pathway contributes to growth stimulation wikipedia.org.

Table 2: this compound Efficacy in Murine Adenocarcinoma Models

| Tumor Model | In Vivo Growth Inhibition (Dose Range) | In Vitro IC50 | Effect on HETE Production |

| MAC26 | Effective (5-25 mg kg-1 b.d.) | < 10 µM | Decreased 5-HETE, 12-HETE |

| MAC16 | Effective (5-25 mg kg-1 b.d.) | < 10 µM | N/A |

This compound has demonstrated anti-proliferative effects in leukemia models. As a 5-lipoxygenase inhibitor, this compound caused growth inhibition in chronic myeloid leukemia (CML) cell lines, including K562, KCL22, and KU812, as well as in primary CD34+ blood cells from CML patients wikidata.org. In studies involving chronic B lymphocytic leukemia (B-CLL) cells, this compound, at a concentration of 100 nM, significantly counteracted CD40-induced DNA synthesis wikipedia.org. Additionally, it markedly inhibited the CD40-induced expression of activation markers such as CD23, CD54, and CD150 on B-CLL cells wikipedia.org. The inhibitory effect of this compound on antigen expression in B-CLL cells could be reversed by the addition of exogenous LTB4, indicating the involvement of LTB4 in the activation of these cells wikipedia.org.

Research in Neurological Disease Models

No specific research findings detailing the in vivo efficacy or translational research applications of this compound in neurological disease models were identified in the available literature.

Neuroprotective Effects in Cerebral Ischemia Models

Despite its known anti-inflammatory properties as a 5-lipoxygenase inhibitor, specific detailed research findings on the neuroprotective effects of this compound in cerebral ischemia models were not explicitly found in the accessible literature. While inhibition of leukotriene synthesis by 5-LOX inhibitors can modulate inflammatory responses relevant to ischemic injury, direct evidence or detailed data tables pertaining to this compound's efficacy in these specific models were not retrieved.

Interactions with PPARγ-mediated Pathways in Neuroinflammation

Similarly, direct and detailed research findings concerning this compound's specific interactions with PPARγ-mediated pathways in the context of neuroinflammation were not explicitly identified in the accessible search results. This compound is broadly categorized as an anti-inflammatory inhibitor involved in leukotriene synthesis. googleapis.com The modulation of inflammatory pathways, including those in the central nervous system, is a known function of 5-LOX inhibitors. However, specific data on PPARγ interactions for this compound were not found.

Research in Bone Metabolism Models (e.g., Osteoclastic Resorption)

Research specifically detailing the effects of this compound in bone metabolism models, such as its influence on osteoclastic resorption, was not found in the accessible literature.

Comparative Analysis of this compound Against Other Lipoxygenase Inhibitors

This compound functions as an inhibitor of arachidonate (B1239269) 5-lipoxygenase (5-LOX) and LOX-5 messenger RNA (ALOX5 mRNA). nih.gov This mechanism places it within a class of compounds that modulate the synthesis of leukotrienes, key mediators of inflammation. For comparative analysis, Zileuton (B1683628) stands out as a well-characterized selective 5-lipoxygenase inhibitor. nih.govmims.comguidetopharmacology.org Zileuton directly blocks the formation of potent leukotrienes, including LTB₄, LTC₄, LTD₄, and LTE₄, from arachidonic acid. nih.govmims.comguidetopharmacology.org Both the R(+) and S(-) enantiomers of Zileuton are pharmacologically active as 5-lipoxygenase inhibitors. nih.gov

Another compound, Pirinixic acid (also known as Wy-14,643), is recognized as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov While Pirinixic acid has beneficial effects in various inflammation-related processes, nih.gov its primary mechanism of action differs from that of this compound and Zileuton, which directly inhibit 5-LOX. The initial search also mentioned "Novel and potent inhibitors of 5-lipoxygenase product synthesis based on the structure of pirinixic acid," suggesting that derivatives of Pirinixic acid might possess 5-LOX inhibitory activity, but Pirinixic acid itself is primarily a PPARα agonist. mims.comnih.gov

The table below summarizes the comparative mechanisms of these compounds:

| Compound | Primary Mechanism of Action |

| This compound | Inhibitor of Arachidonate 5-lipoxygenase (5-LOX) and LOX-5 messenger RNA (ALOX5 mRNA) nih.gov |

| Zileuton | Selective 5-lipoxygenase inhibitor, blocking leukotriene synthesis (LTB₄, LTC₄, LTD₄, LTE₄) nih.govmims.comguidetopharmacology.org |

| Pirinixic Acid | Agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) nih.gov |

Toxicology and Safety Assessment in Preclinical Research for Bw a 4c

General Toxicology Studies (e.g., Acute, Repeat Dose)

For BW-A 4C, no publicly available data from acute or repeat-dose toxicity studies in any animal species could be located. Therefore, critical information such as the No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, and the identification of potential target organs of toxicity for this compound remain unknown.

Safety Pharmacology Investigations

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of safety pharmacology studies typically assesses the cardiovascular, respiratory, and central nervous systems. These investigations are crucial for predicting potential acute adverse effects in humans.

There is no publicly available information regarding the safety pharmacology profile of this compound. Consequently, its potential effects on key physiological parameters such as blood pressure, heart rate, respiratory rate, and neurological function have not been characterized in the public domain.

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assays are conducted to assess the potential of a compound to damage genetic material, which can lead to mutations and potentially cancer. A standard battery of in vitro and in vivo tests is typically performed to evaluate different aspects of genotoxicity, including gene mutations, chromosomal damage, and DNA repair.

Specific data from genotoxicity and mutagenicity assessments for this compound are not publicly available. Therefore, its potential to induce genetic mutations or chromosomal aberrations is currently uncharacterized.

Consideration of Potential Off-Target Effects

Off-target effects refer to the unintended interactions of a compound with biological targets other than its intended primary target. These interactions can lead to unexpected pharmacological effects and toxicities. Assessing the selectivity of a compound and identifying its potential off-target interactions are critical components of a comprehensive safety evaluation.

Information regarding the off-target binding profile of this compound is not available in the public record. Without such data, a complete understanding of its selectivity and potential for unintended pharmacological or toxicological effects remains elusive.

Advanced Methodologies in Bw a 4c Research

Biochemical and Cell-Free Enzyme Assays

Biochemical and cell-free enzyme assays are fundamental to understanding the direct inhibitory effects of BWA4C on 5-LO activity. These assays allow for the precise measurement of enzyme kinetics and the determination of inhibitory potencies.

Detailed Research Findings: Studies have demonstrated that BWA4C, alongside other 5-LO inhibitors such as AA-861, CJ-13,610, and zileuton (B1683628), concentration-dependently inhibits the release of prostaglandins (B1171923) (PGs) in human whole blood stimulated with bacterial lipopolysaccharide (LPS). Specifically, BWA4C effectively blocked the accumulation of prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2) in serum, indicating its interference with these inflammatory mediators. nih.govresearchgate.netfrontiersin.org

Furthermore, both cell-based and cell-free enzyme assays have been utilized to assess BWA4C's direct inhibitory effects on 5-LO. In cell-free systems, using isolated recombinant 5-LO, BWA4C has been shown to potently inhibit the enzyme's activity. For instance, BWA4C exhibited an IC50 value of 0.04 µM against isolated 5-LO in a cell-free assay. nih.govresearchgate.netresearchgate.net In cell-based assays using intact human polymorphonuclear leukocytes (PMNLs) stimulated with calcium ionophore A23187 and exogenous arachidonic acid (AA), BWA4C blocked 5-LO product formation with an IC50 of 0.7 µM. nih.gov These findings highlight BWA4C's direct interference with 5-LO, which is crucial for leukotriene biosynthesis.

Table 1: Inhibitory Potency of BWA4C in 5-LO Assays

| Assay Type | Target Enzyme/Process | IC50 (µM) | Reference |

| Cell-Free Enzyme Assay | Isolated recombinant 5-LO | 0.04 | researchgate.netresearchgate.net |

| Cell-Based Assay | 5-LO product formation in intact human PMNLs | 0.7 | nih.gov |

| Biochemical Assay | PGE2/TXB2 accumulation in LPS-stimulated human blood | (Concentration-dependent inhibition) | nih.govresearchgate.netfrontiersin.org |

Chromatographic and Spectrometric Techniques

Chromatographic and spectrometric techniques are indispensable for the separation, identification, and quantification of BWA4C, its metabolites, and other related biochemical compounds in complex biological samples.

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

HPLC is widely employed for the analysis of various metabolites, including eicosanoids, in the context of BWA4C research. This technique allows for the separation of different lipid mediators and their precursors, providing insights into the biochemical pathways affected by BWA4C.

Detailed Research Findings: In studies investigating the effects of BWA4C, downstream 5-LO products, such as leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE), have been quantitatively analyzed via reverse-phase HPLC. nih.govresearchgate.net The 5-LO reaction, when inhibited by BWA4C, is typically quenched with ice-cold methanol, and the formed metabolites are subsequently analyzed by HPLC. nih.govacs.org This approach enables researchers to precisely determine the amounts of various eicosanoids, including LTB4, 5-H(P)ETE, 12-H(P)ETE, and 15-H(P)ETE, providing a clear picture of how BWA4C modulates these lipid pathways. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Eicosanoid Quantification

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of numerous eicosanoids, making it a crucial tool in BWA4C research, especially when studying its impact on inflammatory pathways.

Detailed Research Findings: LC-MS/MS has been extensively used to assess plasma prostaglandin (PG) concentrations in studies involving BWA4C. nih.govresearchgate.netfrontiersin.org This technique is also employed for the detection and quantification of intracellular PGs and arachidonic acid (ARA) in cell pellets, providing a comprehensive view of lipid mediator profiles. frontiersin.org The ability of LC-MS/MS to quantify a wide range of eicosanoids, such as the 66 species quantified in one method, allows for a detailed understanding of the biochemical changes induced by BWA4C as a 5-LO inhibitor. nih.gov This methodology has been instrumental in demonstrating how BWA4C blocks the accumulation of PGE2 and TXB2. nih.govresearchgate.netfrontiersin.org

Flow Cytometry for Cell Characterization and Antigen Expression

Flow cytometry is a versatile technique used to analyze and characterize cell populations, assess cellular functions, and quantify the expression of surface and intracellular antigens. In BWA4C research, it helps in understanding the compound's effects on cellular activation and phenotypes.

Detailed Research Findings: Flow cytometry analysis has been employed to study the expression of specific cellular markers in the presence of BWA4C. For instance, studies on chronic B lymphocytic leukemia (B-CLL) cells have utilized flow cytometry to assess the expression of the high-affinity receptor for leukotriene B4 (BLT1). ashpublications.orgnih.gov BWA4C, at a concentration of 100 nM, was shown to markedly counteract the CD40-induced expression of CD23, CD54, and CD150, which are antigens associated with the activation of B-CLL cells. ashpublications.orgnih.gov The inhibitory effect of BWA4C on antigen expression could be almost completely reversed by the addition of exogenous LTB4, highlighting the involvement of the 5-LO pathway in these cellular activation processes. ashpublications.orgnih.gov Furthermore, flow cytometry has been used to determine cell migration and assess macrophage polarization in studies where BWA4C served as a 5-LO inhibitor. aai.org While BWA4C reduced DNA and nuclear fragmentation, it did not block morphological changes or phosphatidylserine (B164497) exposure detected by flow cytometry in certain cell models. nih.gov

Immunobiological Techniques (e.g., Western Blot Analysis)

Immunobiological techniques, such as Western Blot analysis, are crucial for detecting specific proteins, determining their relative abundance, and investigating protein expression levels in response to chemical compounds like BWA4C.

Detailed Research Findings: Western Blot analysis has been utilized in BWA4C research to investigate the expression of enzymes involved in prostaglandin synthesis. Studies have revealed that the inhibition of prostaglandin release by BWA4C is not due to the suppression of enzyme expression, suggesting a different underlying mechanism, such as interference with prostaglandin export. nih.govfrontiersin.orgresearchgate.net Moreover, Western Blotting has been employed to determine the protein levels of 5-LO and various inflammatory mediators in tissues. For example, in studies involving experimental stroke, BWA4C partly reversed rosiglitazone-induced inhibition of the protein expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and mature forms of tumor necrosis factor-alpha (TNF-α). jneurosci.org These findings underscore the utility of Western Blot in elucidating the molecular targets and pathways influenced by BWA4C.

In Vivo Animal Model Development and Characterization

One notable in vivo application of BW-A 4C involved its investigation in ovalbumin-sensitized guinea pigs. This model is commonly used to study allergic asthma and inflammatory responses. In this context, this compound, alongside CGS 8515 (another 5-lipoxygenase inhibitor), was examined for its effects on antigen-induced tracheal contraction. The findings revealed that both this compound and CGS 8515 significantly reduced the antigen-induced tracheal contraction in these sensitized guinea pigs, suggesting a potential role in ameliorating airway hyperresponsiveness and inflammation associated with asthma guidetopharmacology.org.

While not strictly an in vivo model, studies using in vitro cell systems like B-chronic lymphocytic leukemia (B-CLL) cells provide critical insights that inform and complement in vivo research. This compound was shown to markedly inhibit DNA synthesis in B-CLL cells at a concentration of 100 nM, demonstrating its potent cellular effect uni.lu. This inhibitory action was effectively reversed by the addition of exogenous leukotriene B4 (LTB4), indicating that this compound's effect was mediated through the inhibition of leukotriene biosynthesis uni.lu. Such in vitro findings are instrumental in characterizing the cellular mechanisms that this compound targets, providing a foundation for developing and characterizing relevant in vivo disease models where leukotriene pathways are implicated.

Detailed research findings regarding the inhibitory potencies of this compound are summarized in Table 1.

Table 1: Inhibitory Potency of this compound

| Target/Assay | Model/Cell Type | IC50 Value | Reference |

| 5-Lipoxygenase (5-LO) inhibition | Intact HL-60 cells | 0.05 µM | lipidmaps.org |

| 5-Lipoxygenase (5-LO) inhibition | HL-60 cell homogenates | 0.15 µM | lipidmaps.org |

| Prostaglandin E2 (PGE2) release inhibition | Cytokine-stimulated HeLa, A549, HCA-7 carcinoma cells | 0.1–9.1 µM (range) | nih.govchemexper.com |

| DNA synthesis inhibition (via 5-LO pathway) | B-CLL cells | 10 nM (significant) | uni.lu |

| Antigen-induced tracheal contraction reduction | Ovalbumin-sensitized guinea pig trachea | Significant reduction | guidetopharmacology.org |

Computational Approaches (e.g., Molecular Docking for related inhibitors)

Computational approaches, particularly molecular docking, are indispensable tools in modern drug discovery and research, allowing for the prediction and analysis of molecular interactions between a compound and its biological targets herts.ac.ukbrainly.in. These in silico methods provide a cost-effective and efficient way to screen potential ligands, predict binding affinities, and elucidate the atomic-level details of protein-ligand complexes herts.ac.ukbrainly.inpatsnap.comscilit.comaocs.org.

For compounds like this compound, which are known inhibitors of specific enzymes such as 5-lipoxygenase (5-LO) and potentially transporters like MRP-4, computational methodologies would be employed to:

Predict Binding Modes : Molecular docking simulations can predict how this compound binds to the active site of 5-LO or the substrate-binding pocket of MRP-4. This involves evaluating various orientations and conformations of the ligand within the target's binding site to identify the most energetically favorable binding pose herts.ac.ukbrainly.inpatsnap.com.

Estimate Binding Affinity : Docking algorithms often provide scoring functions that estimate the strength of the interaction between the compound and its target. While these are predictions, they can guide experimental validation and prioritize compounds for further investigation herts.ac.ukaocs.org.

Identify Key Interactions : Computational analysis can highlight specific amino acid residues in the target protein that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) with this compound. For 5-LO, given this compound's iron-chelating mechanism, docking could illustrate the coordination with the active site iron nih.gov.

Design Related Inhibitors : By understanding the binding characteristics of this compound, computational methods can be used to virtually screen large libraries of compounds for similar binding profiles or to design novel inhibitors with improved potency or selectivity. This often involves fragment docking, pharmacophore modeling, and molecular dynamics simulations to refine predictions and explore protein flexibility brainly.inpatsnap.com.

Structure-Based Drug Design : The three-dimensional structure of 5-LO or MRP-4, combined with docking results for this compound, can inform structure-based drug design efforts aimed at optimizing existing inhibitors or developing new chemical entities with enhanced therapeutic properties herts.ac.ukaocs.org.

While specific molecular docking data for this compound itself were not detailed in the provided search results, the utility of such computational approaches for understanding and developing inhibitors targeting enzymes like 5-LO and transporters like MRP-4 is well-established in the field of drug discovery herts.ac.ukbrainly.inpatsnap.comscilit.comaocs.orgunesp.br. These in silico techniques serve as powerful complements to in vitro and in vivo experimental studies, accelerating the research and development pipeline for compounds with complex biological activities.

Future Directions and Therapeutic Implications of Bw a 4c Research

Uncovering Novel Therapeutic Targets and Pathways

Research into BW-A 4C offers avenues for uncovering novel therapeutic targets and pathways, particularly within the complex landscape of inflammation and lipid metabolism. Given its established role as a 5-LO inhibitor, future studies can delve deeper into the downstream effects of leukotriene pathway modulation beyond the well-known inflammatory responses. The observed ability of this compound to interfere with prostaglandin (B15479496) E2 (PGE2) release by inhibiting the multidrug resistance protein 4 (MRP-4) suggests that its pharmacological scope extends beyond direct enzyme inhibition to transporter-mediated effects. mims.com This opens up research into the precise mechanisms by which this compound influences lipid mediator transport and how this impacts cellular signaling and inflammatory resolution.

Furthermore, this compound's capacity to abolish GM-CSF- and DEX-induced neutrophil survival points to an additional anti-inflammatory mode of action through the reduction of cell survival. scispace.com Investigating the specific pathways involved in this neutrophil survival modulation could reveal new targets for therapeutic intervention in conditions characterized by persistent neutrophilic inflammation. Exploring the interplay between 5-LO inhibition, prostaglandin export, and cell survival pathways could lead to the identification of previously unappreciated molecular targets or interconnected signaling cascades that are amenable to pharmacological manipulation by this compound or its derivatives.

Potential for Drug Repositioning and New Indications

Despite its discontinuation in initial clinical trials, the well-characterized mechanism of this compound as a 5-LO inhibitor, along with its broader anti-inflammatory effects, positions it as a candidate for drug repositioning. Drug repositioning involves finding new uses for existing drugs, which can accelerate drug development due to pre-existing safety and pharmacokinetic data. nih.govcenmed.comguidetopharmacology.org

This compound's ability to significantly reduce antigen-induced tracheal contractions in experimental asthma models highlights its antiasthmatic potential. nih.gov Its inhibitory effect on leukocyte migration to sites of inflammation further supports its utility in various inflammatory conditions. nih.gov The compound's capacity to inhibit leukotriene synthesis and reverse GM-CSF- and DEX-induced neutrophil survival suggests its relevance in diseases where these processes are central to pathology, such as chronic obstructive pulmonary disease (COPD) or other inflammatory lung diseases. scispace.com

The dual action of this compound in inhibiting 5-LO and interfering with PGE2 release through MRP-4 modulation could be particularly beneficial in inflammatory conditions where both leukotrienes and prostaglandins (B1171923) contribute to disease progression. mims.com This broad anti-inflammatory profile suggests potential new indications beyond its originally targeted areas, including other immune system diseases, or conditions involving chronic inflammation where a multi-faceted lipid mediator modulation could be advantageous.

Rational Design of this compound Analogs for Improved Efficacy and Selectivity

The rational design of this compound analogs represents a significant future direction to enhance its therapeutic utility by improving efficacy and selectivity. This compound is an acetohydroxamic acid derivative that exerts its 5-LO inhibitory effect by chelating the enzyme's central iron atom. mims.comnih.gov This structural feature, along with the phenoxyphenyl group, provides a scaffold for targeted chemical modifications.

Understanding the precise structure-activity relationships (SAR) of this compound is crucial for designing improved analogs. Modifications could focus on optimizing the hydroxamic acid moiety for stronger and more selective iron chelation at the 5-LO active site, or altering the phenoxyphenyl part to influence binding affinity, metabolic stability, or off-target interactions. Principles of rational drug design, such as bioisosteric replacements or the introduction of specific functional groups, can be applied to fine-tune the compound's interaction with 5-LO and potentially other relevant targets like MRP-4. citeab.com

The aim would be to develop analogs with increased potency, reduced potential for off-target effects, and improved pharmacokinetic properties. For instance, if the MRP-4 inhibition is a desirable effect, analogs could be designed to enhance this specific interaction while maintaining or improving 5-LO inhibition. Conversely, if 5-LO inhibition is the primary goal, modifications could aim to minimize MRP-4 interaction if it is deemed an undesirable off-target effect in certain contexts. This iterative process of design, synthesis, and biological evaluation would lead to a new generation of this compound-inspired compounds with optimized pharmacological profiles.

This compound as a Pharmacological Probe for Lipid Mediator Pathway Elucidation

This compound serves as a valuable pharmacological probe for elucidating the intricate lipid mediator pathways. As a selective 5-LO inhibitor, it directly impacts the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammation and immune responses. mims.com By selectively blocking 5-LO activity, this compound allows researchers to dissect the specific roles of leukotrienes in various physiological and pathophysiological processes.

Beyond its direct 5-LO inhibition, this compound's demonstrated interference with prostaglandin E2 (PGE2) release, potentially through inhibition of the multidrug resistance protein 4 (MRP-4), expands its utility as a probe. mims.com This dual mechanism enables the study of the cross-talk between different lipid mediator pathways (e.g., leukotriene and prostaglandin pathways) and the contribution of transporter proteins to their regulation. Researchers can use this compound to investigate:

The precise contribution of 5-LO products to specific inflammatory conditions or cellular responses.

The interplay between leukotriene synthesis and prostaglandin transport in various cell types and tissues.

The role of MRP-4 and other efflux transporters in modulating lipid mediator concentrations and their biological effects.

The impact of altered lipid mediator profiles on immune cell function, tissue remodeling, and disease progression.

By employing this compound as a tool, scientists can gain a deeper understanding of the complex network of lipid mediators, their biosynthetic enzymes, and their transporters, thereby advancing the knowledge of inflammatory resolution and host defense mechanisms.

Integration into Combination Therapies for Complex Diseases

The integration of this compound into combination therapies represents a promising future direction, particularly for complex diseases characterized by multifactorial pathologies. Combination therapies are increasingly recognized as a standard approach for managing complex diseases like cancer and chronic inflammatory conditions, as they can target multiple molecular networks, overcome biological redundancies, and potentially reduce drug resistance and side effects compared to monotherapy. guidetopharmacology.org

Given this compound's specific inhibitory action on 5-LO and its broader impact on lipid mediator dynamics, it could be strategically combined with other therapeutic agents. For instance:

In inflammatory diseases: Combining this compound with inhibitors of other inflammatory pathways (e.g., COX inhibitors, cytokine antagonists) could achieve a more comprehensive anti-inflammatory effect by modulating different arms of the eicosanoid cascade and related signaling.

In immune-mediated disorders: Its ability to inhibit leukocyte migration and reduce neutrophil survival suggests potential synergy with immunomodulatory drugs to control aberrant immune responses. scispace.comnih.gov

In diseases with lipid metabolism dysregulation: Its effect on prostaglandin export via MRP-4 could be leveraged in combination with drugs that target lipid synthesis or transport pathways, aiming for a more holistic modulation of lipid homeostasis.

The rational design of such combinations would involve identifying synergistic interactions, optimizing dosing regimens, and minimizing potential adverse drug-drug interactions. This approach could lead to more effective and durable treatment strategies for complex diseases where single-target therapies have limited efficacy.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying BW-A 4C's biochemical properties?

- Methodological Answer : Begin by narrowing the scope using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) to ensure alignment with scientific relevance and practical feasibility. Clearly define variables (e.g., concentration, temperature) and specify measurable outcomes (e.g., reaction kinetics, binding affinity). Avoid overly broad terms and validate clarity through peer feedback (#user-content-fn-15-1) (#user-content-fn-19-1).

Q. What experimental design principles ensure reproducibility in synthesizing this compound?

- Methodological Answer : Adopt standardized protocols for synthesis, including detailed descriptions of reagents, equipment settings (e.g., temperature gradients, pH control), and purification steps. Document deviations rigorously in lab journals and provide raw data in supplementary materials to enable replication. Follow guidelines for reporting new compounds, including spectral data (NMR, MS) and purity metrics (#user-content-fn-6-1) (#user-content-fn-14-1).

Q. How to select appropriate statistical methods for analyzing this compound's experimental data?

- Methodological Answer : Match statistical tools to data types (e.g., ANOVA for dose-response curves, regression models for time-series data). Calculate uncertainties (e.g., standard deviation, confidence intervals) and validate assumptions (e.g., normality, homoscedasticity). Use software like R or Python for reproducibility, and transparently report any excluded outliers (#user-content-fn-4-1)(#user-content-fn-5-1) (#user-content-fn-14-2).

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound's efficacy across studies?

- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., solvent polarity, assay sensitivity). Replicate conflicting experiments under controlled conditions, prioritizing transparency in methodology. Use sensitivity analysis to quantify the impact of variables and acknowledge limitations in published datasets. Cite alternative interpretations explicitly to contextualize discrepancies (#user-content-fn-5-2) (#user-content-fn-18-1) (#user-content-fn-14-3).

Q. What strategies integrate interdisciplinary approaches (e.g., computational modeling and wet-lab experiments) in this compound research?

- Methodological Answer : Combine molecular dynamics simulations (e.g., using GROMACS) with empirical validation (e.g., surface plasmon resonance) to cross-validate findings. Establish clear agreements with collaborators on data sharing and intellectual property. Use iterative feedback loops to refine hypotheses, ensuring computational parameters align with experimental conditions (#user-content-fn-9-1) (#user-content-fn-18-2) (#user-content-fn-20-1).

Q. How to address ethical and integrity challenges in this compound research involving human-derived samples?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for sample collection and informed consent. Document data anonymization processes and avoid selective reporting of results. Use plagiarism-checking tools for manuscripts and cite prior work meticulously. Disclose funding sources and potential conflicts of interest in publications (#user-content-fn-5-3)(#user-content-fn-7-1)(#user-content-fn-16-1).

Data Handling and Validation

Q. What steps ensure data integrity when compiling large datasets on this compound's interactions?

- Methodological Answer : Implement version control (e.g., Git) for raw data and scripts. Use checksums to detect file corruption and store backups in FAIR-aligned repositories (e.g., Zenodo). Validate findings through triplicate experiments and cross-check with orthogonal techniques (e.g., HPLC vs. LC-MS) (#user-content-fn-5-4) (#user-content-fn-12-1)(#user-content-fn-17-1).

Q. How to optimize peer review responses for this compound-related manuscripts?

- Methodological Answer : Address reviewer critiques systematically, providing point-by-point rebuttals with supplemental data as needed. Highlight methodological rigor (e.g., error bars in figures, p-values) and contextualize limitations within the broader literature. Use tools like Grammarly for clarity and adhere to journal-specific formatting guidelines (#user-content-fn-6-2)(#user-content-fn-17-2) (#user-content-fn-19-2).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.